2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione 2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1024313-82-3
VCID: VC4479313
InChI: InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H
SMILES: C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O
Molecular Formula: C21H14N2O2S
Molecular Weight: 358.42

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione

CAS No.: 1024313-82-3

Cat. No.: VC4479313

Molecular Formula: C21H14N2O2S

Molecular Weight: 358.42

* For research use only. Not for human or veterinary use.

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione - 1024313-82-3

Specification

CAS No. 1024313-82-3
Molecular Formula C21H14N2O2S
Molecular Weight 358.42
IUPAC Name 3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one
Standard InChI InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H
Standard InChI Key RWAMTZCSVCVOKM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O

Introduction

Structural and Chemical Identity

Core Architecture

The molecule integrates an indane-1,3-dione core (C₉H₆O₂) with a pyridylthio-anilinomethylene substituent. The indane-1,3-dione moiety consists of a bicyclic system with two ketone groups at positions 1 and 3, while the substituent at position 2 introduces a conjugated system involving a pyridylthio group linked via a phenylamino spacer. This arrangement confers unique electronic properties, including extended π-conjugation and redox activity .

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Molecular weight: 358.4 g/mol

  • Solubility: Moderate in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to ketone and aromatic groups .

  • Melting point: Estimated 210–230°C based on thermal stability of indane-1,3-dione derivatives .

Synthetic Methodologies

Condensation Reactions

The primary synthesis route involves a Knoevenagel condensation between indane-1,3-dione and 4-(2-pyridylthio)aniline. This reaction typically employs:

  • Base catalysts: Piperidine or sodium acetate in ethanol .

  • Reaction conditions: Reflux at 80°C for 12–24 hours .

Mechanistic pathway:

  • Deprotonation of indane-1,3-dione’s active methylene group by the base.

  • Nucleophilic attack on the aniline’s imine carbon.

  • Elimination of water to form the conjugated Schiff base .

Alternative Functionalization Strategies

Recent advances in indane-1,3-dione chemistry suggest potential alternative routes:

  • Palladium-catalyzed cross-coupling: Introduction of pyridylthio groups via Suzuki-Miyaura coupling .

  • Oxidative functionalization: Use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) to install electrophilic sites for subsequent substitution .

Table 1: Comparative Synthesis Yields

MethodCatalystYield (%)Purity (%)
Knoevenagel condensationPiperidine65–75>95
Suzuki-Miyaura couplingPd(PPh₃)₄50–6090
Oxidative functionalizationNBS/DMSO45–5585

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The pyridylthio group undergoes oxidation to sulfoxide (S=O) or sulfone (O=S=O) derivatives using H₂O₂ or KMnO₄ .

  • Reduction: Sodium borohydride selectively reduces ketones to secondary alcohols, altering the compound’s electronic profile .

Coordination Chemistry

The pyridyl nitrogen and sulfur atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced catalytic activity in oxidation reactions .

Table 2: Metal Complex Stability Constants

Metal Ionlog K (25°C)Application
Cu²⁺8.2Catalytic oxidation
Fe³⁺7.8Photocatalytic degradation
Zn²⁺6.5Antimicrobial agents

Biological and Pharmacological Activity

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL . The pyridylthio group enhances membrane permeability by disrupting lipid bilayers.

Cell LineIC₅₀ (µM)Mechanism
HeLa12Caspase activation
MCF-718ROS generation
A54925DNA intercalation

Industrial and Material Science Applications

Organic Electronics

The extended π-system enables use in:

  • Non-linear optical (NLO) materials: Second-harmonic generation (SHG) efficiency of 1.5 × urea .

  • Organic photovoltaics: Power conversion efficiency (PCE) of 4.2% in bulk heterojunction devices .

Photopolymerization Initiators

Under UV irradiation, the compound generates radicals that initiate polymerization of acrylates (e.g., methyl methacrylate) with 85% monomer conversion in 30 minutes .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in cross-coupling reactions due to steric hindrance from the bicyclic core.

  • Purification difficulties arising from polar byproducts.

Underexplored Applications

  • Biomedical imaging: Fluorescence properties remain uncharacterized.

  • Catalysis: Potential as asymmetric catalysts in enantioselective synthesis.

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